molecular formula C26H29ClN2O3 B11314826 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-(4-ethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11314826
M. Wt: 453.0 g/mol
InChI Key: ZTPNLSUVPPYSGH-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound is characterized by its unique structure, which includes a chloro group, a diethylamino propyl chain, and an ethylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation and survival.

Comparison with Similar Compounds

When compared to similar compounds, 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(4-ETHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique structural features and diverse range of applications. Similar compounds include other chromeno[2,3-c]pyrrole derivatives, which may have different substituents and exhibit varying biological and chemical properties. The presence of the chloro group and the diethylamino propyl chain in this compound contributes to its distinct reactivity and potential for use in various research fields.

Properties

Molecular Formula

C26H29ClN2O3

Molecular Weight

453.0 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(4-ethylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29ClN2O3/c1-4-17-8-10-18(11-9-17)23-22-24(30)20-16-19(27)12-13-21(20)32-25(22)26(31)29(23)15-7-14-28(5-2)6-3/h8-13,16,23H,4-7,14-15H2,1-3H3

InChI Key

ZTPNLSUVPPYSGH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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